WEHI-539

BCL-XL Selectivity Binding Affinity

Choose WEHI-539 as your definitive BCL-XL chemical probe. Unlike dual inhibitors (e.g., navitoclax) which confound results, or BCL-2 specific agents (venetoclax) which are ineffective against BCL-XL-driven cancers, WEHI-539 provides unambiguous target validation. With >400-fold selectivity over other BCL-2 family members, it is the established reference standard for attributing apoptosis phenotypes directly to BCL-XL activity. Its use ensures data integrity in synergy studies with carboplatin/doxorubicin in solid tumor models, making it the essential control for platelet toxicity assays and benchmarking novel inhibitors.

Molecular Formula C31H29N5O3S2
Molecular Weight 583.7 g/mol
Cat. No. B611806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-539
SynonymsWEHI-539;  WEHI 539;  WEHI539
Molecular FormulaC31H29N5O3S2
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1
InChIInChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+
InChIKeyJKMWZKPAXZBYEH-JWHWKPFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WEHI-539: A High-Affinity, Selective BCL-XL Inhibitor for Apoptosis Research and Target Validation


WEHI-539 is a small-molecule BH3-mimetic that functions as a potent and selective inhibitor of the anti-apoptotic protein BCL-XL [1]. It was the first small molecule specifically engineered to selectively antagonize the prosurvival activity of BCL-XL with nanomolar potency, thereby providing a critical tool compound for distinguishing the roles of BCL-XL from other BCL-2 family members such as BCL-2 and MCL-1 [2].

Why WEHI-539 Cannot Be Substituted by Broader BCL-2 Family Inhibitors in BCL-XL-Dependent Studies


BCL-2 family inhibitors are not functionally interchangeable due to their distinct selectivity profiles. First-generation BH3-mimetics like navitoclax (ABT-263) potently inhibit both BCL-2 and BCL-XL, which introduces confounding variables in mechanistic studies and results in dose-limiting thrombocytopenia in vivo due to on-target BCL-XL inhibition in platelets [1]. Conversely, BCL-2-selective inhibitors like venetoclax (ABT-199) spare BCL-XL entirely, rendering them ineffective in models where tumor cell survival is driven by BCL-XL overexpression [2]. Substituting WEHI-539 with either a dual or a BCL-2-specific inhibitor fundamentally alters the experimental outcome, compromising the validity of target validation and synergy studies in BCL-XL-dependent cancers.

Quantitative Evidence of WEHI-539 Differentiation Against Key BCL-2 Family Inhibitors


Subnanomolar Affinity and >400-Fold Selectivity for BCL-XL Over Other Prosurvival BCL-2 Proteins

WEHI-539 exhibits subnanomolar binding affinity for BCL-XL and demonstrates >400-fold selectivity over other prosurvival BCL-2 family members, a specificity profile distinct from the broad-spectrum inhibition of navitoclax (ABT-263) .

BCL-XL Selectivity Binding Affinity Apoptosis

Functional Synergy in Ovarian Cancer Cells: WEHI-539 vs. BCL-2-Selective Venetoclax (ABT-199)

In ovarian cancer cell lines, WEHI-539 potentiates carboplatin-induced apoptosis, whereas the BCL-2-selective inhibitor venetoclax (ABT-199) fails to produce this synergistic effect [1].

Ovarian Cancer Carboplatin Synergy ABT-199 ABT-737

Positioning as a Foundational Tool Compound Relative to Second-Generation BCL-XL Inhibitors

WEHI-539 is recognized as the first-in-class selective BCL-XL inhibitor and serves as the reference standard against which later-generation inhibitors like A-1155463 and A-1331852 are compared and validated [1].

Tool Compound A-1155463 A-1331852 BCL-XL

Known Physicochemical Limitations Define Its Recommended Use as an In-Cell Probe

WEHI-539 contains a labile hydrazone moiety and exhibits high protein binding and lipophilicity (Log P = 6.86), which severely limits its utility for in vivo studies [1].

Physicochemical Properties Hydrazone In Vitro Probe

Optimal Scientific and Preclinical Applications for WEHI-539


Mechanistic Dissection of BCL-XL's Role in Apoptosis Pathways

Due to its high selectivity (>400-fold over other BCL-2 family members) and validated on-target mechanism, WEHI-539 is the ideal probe for definitively attributing cellular phenotypes to BCL-XL activity. Its use enables clear differentiation from the roles of BCL-2 and MCL-1 in cancer cell survival and drug resistance [1].

In Vitro Chemosensitization Studies in BCL-XL-Dependent Cancers

For solid tumor research, particularly in ovarian, osteosarcoma, and colorectal cancer where BCL-XL overexpression is linked to chemoresistance, WEHI-539 is the preferred compound. It reliably potentiates the effects of chemotherapies like carboplatin and doxorubicin in cell-based assays, a property not shared by BCL-2-specific inhibitors like venetoclax [2].

On-Target Platelet Apoptosis Assays as a Biomarker for BCL-XL Inhibition

The potent induction of apoptosis in both mouse (EC50 < 0.5 nM) and human platelets (EC50 < 32 nM) by WEHI-539 serves as a validated biomarker for on-target BCL-XL engagement [3]. This makes WEHI-539 a crucial control compound for platelet toxicity studies and for validating the mechanism of action of new BCL-XL-targeting agents.

Benchmarking and Validating Novel BCL-XL Inhibitors

As the first-in-class selective BCL-XL inhibitor, WEHI-539 is the established reference standard. Any novel BCL-XL inhibitor should be compared directly against WEHI-539 to benchmark its selectivity, potency, and cellular activity, providing a crucial link to the extensive body of peer-reviewed literature built upon this foundational compound [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for WEHI-539

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.